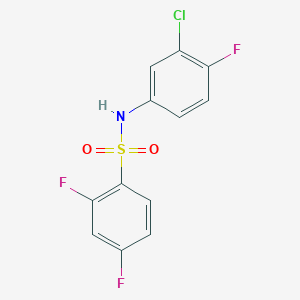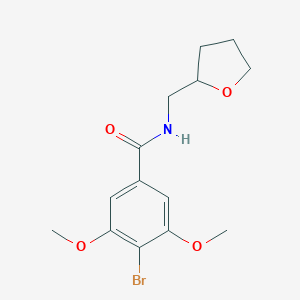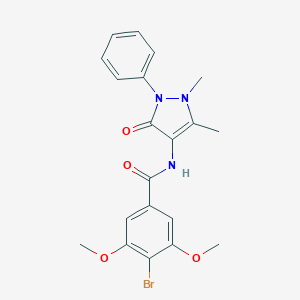
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been widely used in scientific research as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
作用機序
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide binds to a specific site on the CFTR chloride channel and prevents its opening, thereby inhibiting chloride secretion. The exact binding site and mode of action of N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide are still under investigation, but it is believed to interact with the cytoplasmic regulatory domain of CFTR, which is responsible for the gating of the channel.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion, the reduction of airway surface liquid volume, the modulation of insulin secretion, and the inhibition of cell migration and proliferation. N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has also been shown to have anti-inflammatory and anti-bacterial effects in various in vitro and in vivo models.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CFTR, its ability to inhibit both wild-type and mutant CFTR channels, and its compatibility with various cell types and experimental conditions. However, N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide also has some limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has a wide range of potential future directions in scientific research, including the development of new therapies for cystic fibrosis and other CFTR-related disorders, the investigation of the role of CFTR in other physiological processes, such as cancer and inflammation, and the identification of new CFTR inhibitors with improved potency and selectivity. Moreover, N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide can be used as a tool to study the structure and function of the CFTR chloride channel and its interaction with other proteins and small molecules.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide is a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base, followed by the addition of ammonia and subsequent purification steps. The final product is a white crystalline powder with a molecular weight of 407.81 g/mol and a melting point of 204-206°C.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been extensively used in scientific research to study the function and regulation of the CFTR chloride channel, which is a key player in the regulation of salt and water transport across epithelial cells. CFTR mutations are responsible for the development of cystic fibrosis, a genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. Moreover, N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been used to investigate the role of CFTR in other physiological processes, such as insulin secretion, cell migration, and apoptosis.
特性
製品名 |
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
分子式 |
C12H7ClF3NO2S |
分子量 |
321.7 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-9-6-8(2-3-10(9)15)17-20(18,19)12-4-1-7(14)5-11(12)16/h1-6,17H |
InChIキー |
CVFBHWABHBWGSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)F |
正規SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)


![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)



![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)


